molecular formula C11H21NO3 B15273690 Tert-butyl 3,3-dimethylmorpholine-4-carboxylate

Tert-butyl 3,3-dimethylmorpholine-4-carboxylate

Cat. No.: B15273690
M. Wt: 215.29 g/mol
InChI Key: KHIYGJNNMIOMDF-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-dimethylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group at the 4-position and two methyl substituents at the 3-position of the morpholine ring. These compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, and asymmetric catalysis due to their steric and electronic tunability .

Properties

IUPAC Name

tert-butyl 3,3-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-7-14-8-11(12,4)5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIYGJNNMIOMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Tert-Butyl Chloroformate

A standard method involves reacting 3,3-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or sodium hydroxide. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of Boc-Cl.

Procedure:

  • Dissolve 3,3-dimethylmorpholine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add TEA (1.2 equiv) dropwise at 0°C.
  • Introduce Boc-Cl (1.1 equiv) slowly and stir for 4–6 hours at room temperature.
  • Quench the reaction with water, extract with DCM, and purify via column chromatography.

Key Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Yield: 70–85% (estimated based on analogous reactions).

Alternative Route Using Boc$$_2$$O

Di-tert-butyl dicarbonate (Boc$$_2$$O) offers a milder alternative, particularly for acid-sensitive substrates. The reaction requires catalytic dimethylaminopyridine (DMAP) to enhance reactivity.

Procedure:

  • Combine 3,3-dimethylmorpholine (1.0 equiv), Boc$$_2$$O (1.05 equiv), and DMAP (0.1 equiv) in THF.
  • Stir at reflux for 12 hours.
  • Concentrate under reduced pressure and purify by recrystallization.

Advantages:

  • Reduced risk of side reactions compared to Boc-Cl.
  • Higher selectivity for the morpholine nitrogen.

Industrial-Scale Synthesis

Industrial production emphasizes cost efficiency, scalability, and purity. A representative protocol from BenchChem involves:

Large-Scale Boc Protection

Steps:

  • Charge a reactor with 3,3-dimethylmorpholine (10 kg), THF (50 L), and TEA (12 kg).
  • Cool to 0°C and add Boc-Cl (11 kg) over 2 hours.
  • Warm to 25°C and stir for 12 hours.
  • Filter to remove TEA·HCl salts and concentrate the filtrate.
  • Distill under vacuum to isolate the product (purity >98%).

Optimization Metrics:

Parameter Optimal Value
Temperature 0°C → 25°C
Reaction Time 12 hours
Solvent THF
Yield 82%

Stereochemical Considerations

While this compound lacks chiral centers, its 3,5-dimethyl analog (e.g., cis-tert-butyl 3,5-dimethylmorpholine-4-carboxylate) requires careful stereocontrol. Lessons from these syntheses inform best practices for avoiding racemization:

  • Use low temperatures during acylation.
  • Employ chiral auxiliaries or catalysts if enantiomeric purity is required.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Boc-Cl + TEA Boc-Cl, TEA, DCM 0°C → RT, 6h 70–85% >95%
Boc$$_2$$O + DMAP Boc$$_2$$O, DMAP Reflux, 12h 65–75% >98%
Industrial Process Boc-Cl, TEA, THF 0°C → 25°C, 12h 82% >98%

Key Observations:

  • Boc-Cl generally provides higher yields but requires careful handling of gaseous HCl byproducts.
  • Boc$$_2$$O is preferable for acid-sensitive substrates despite slightly lower yields.

Challenges and Mitigation Strategies

Impurity Formation

  • Byproducts: N,N-di-Boc derivatives or hydrolyzed morpholine.
  • Solutions:
    • Strict stoichiometric control (Boc-Cl ≤1.1 equiv).
    • Use of molecular sieves to absorb moisture.

Purification Difficulties

  • Issue: Co-elution of unreacted starting material.
  • Solution: Gradient elution chromatography with hexane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3,3-dimethylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Morpholine 3,3-dimethyl; 4-tert-butyl carboxylate C₁₁H₂₁NO₃ 215.29 (calculated) High steric bulk; potential chiral centers
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Morpholine 3-(hydroxymethyl); 4-tert-butyl carboxylate C₁₁H₂₁NO₄ 247.28 Polar hydroxyl group enhances solubility
tert-Butyl 3-ethynyl-3-formylmorpholine-4-carboxylate Morpholine 3-ethynyl; 3-formyl; 4-tert-butyl carboxylate C₁₃H₁₇NO₄ 269.28 Electrophilic formyl and alkyne groups enable click chemistry
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate Pyrrolidine 3,3-difluoro; 4-hydroxymethyl; 4-methyl C₁₂H₂₁F₂NO₃ 289.30 Fluorine atoms improve metabolic stability

Key Observations :

  • Steric Effects : The 3,3-dimethyl substitution in the target compound increases steric hindrance compared to hydroxymethyl or ethynyl substituents in analogs . This may reduce reactivity in nucleophilic substitutions but enhance stability in acidic conditions.
  • Electronic Effects : Electron-withdrawing groups (e.g., formyl in ) lower the electron density of the morpholine ring, whereas electron-donating groups (e.g., hydroxymethyl in ) increase it.
  • Chirality : Unlike the racemic tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate , enantiopure analogs like (3R)-hydroxymethyl derivatives are critical for asymmetric synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3,3-dimethylmorpholine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds are synthesized via Boc protection of morpholine derivatives using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base . Key optimizations include:
  • Temperature Control : Reactions conducted at 0–25°C to minimize side reactions.
  • Solvent Selection : Dichloromethane or THF for solubility and inertness.
  • Purification : Silica gel column chromatography with ethyl acetate/petroleum ether gradients (1:10 ratio) to isolate the product .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionDi-tert-butyl dicarbonate, Et₃N, CH₂Cl₂, 0°C → RT68–75≥95%
PurificationEthyl acetate/petroleum ether (1:10)85–90≥98%

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structural integrity of this compound?

  • Methodological Answer : Use ¹H and ¹³C NMR to identify key groups:
  • ¹H NMR :
  • tert-butyl protons as a singlet at δ 1.2–1.4 ppm.
  • Morpholine ring protons as multiplets between δ 3.4–4.2 ppm.
  • Dimethyl groups as singlets at δ 1.0–1.2 ppm .
  • ¹³C NMR :
  • Carbonyl (C=O) at δ 165–170 ppm.
  • Quaternary carbons (tert-butyl) at δ 27–30 ppm .
    Compare with spectral databases of analogous morpholine-Boc derivatives .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group.
  • Decomposition Risks : Exposure to moisture or strong acids/bases accelerates degradation. Monitor via TLC or HPLC for purity checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct comparative studies using:
  • Standardized Assays : Enzyme inhibition (e.g., kinase assays) with IC₅₀ comparisons.
  • Structural Analysis : X-ray crystallography or molecular docking to identify critical interactions (e.g., tert-butyl’s steric effects vs. morpholine’s hydrogen bonding) .
    Example: A 2025 study found that dimethyl substituents enhance metabolic stability but reduce binding affinity to serotonin receptors, explaining divergent activity reports .

Q. What strategies are effective for modifying the this compound scaffold to improve target selectivity in drug discovery?

  • Methodological Answer :
  • Functional Group Introduction : Replace the tert-butyl group with fluorinated analogs (e.g., trifluoromethyl) to enhance lipophilicity and CNS penetration .
  • Ring Modifications : Incorporate sp³-hybridized carbons (e.g., piperidine rings) to reduce off-target interactions .
    Data Table :
ModificationTarget Selectivity (Fold Increase)LogP Change
Fluorination5.2× (Kinase A)+0.8
Piperidine Hybrid3.8× (GPCR B)–0.3

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G(d) level to assess energy barriers for tert-butyl cleavage.
  • MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
    Example: A 2024 study predicted 20% faster Boc deprotection in DMF due to enhanced solvation of intermediates .

Contradictions and Validation

  • Synthesis Yield Discrepancies : reports 68% yield for a similar compound, while cites 50–60% for bromoacetyl derivatives. Differences arise from steric hindrance of dimethyl groups, requiring longer reaction times (24 vs. 15 hours) .
  • Biological Activity : suggests CNS activity, but notes inactivity in fluorophenyl analogs. This highlights the need for substituent-specific SAR studies .

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